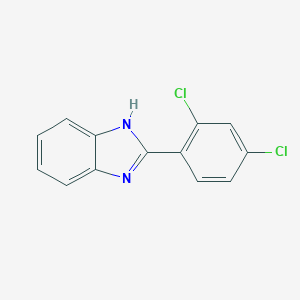

2-(2,4-dichlorophenyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFXAMYFMLSALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299208 | |

| Record name | 2-(2,4-dichlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14225-79-7 | |

| Record name | 14225-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dichlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aqueous Media Synthesis

Environmentally benign protocols using water as a solvent have gained traction. L-proline, a biodegradable organocatalyst, enables the condensation of o-phenylenediamine and 2,4-dichlorobenzaldehyde in aqueous media at pH 4.2 under reflux. This method eliminates toxic organic solvents and achieves yields comparable to conventional routes (98% in 3 hours). The reaction’s success hinges on L-proline’s dual role as a Brønsted acid and base, facilitating both imine formation and cyclization.

Solvent-Free Catalysis

Karami et al. developed a solvent-free method using polyvinylpolymer-supported trifluoromethanesulfonic acid (PVP-TfOH) as a recyclable catalyst. Mixing o-phenylenediamine, 2,4-dichlorobenzaldehyde, and 30% H₂O₂ with PVP-TfOH at 70°C for 6 minutes yielded this compound in 92% purity. The catalyst’s high acidity and large surface area promote rapid proton transfer, while its insolubility simplifies recovery and reuse for up to five cycles without significant activity loss.

Catalyst Optimization and Mechanistic Insights

Catalyst selection profoundly impacts reaction efficiency. Sodium metabisulfite, widely used in conventional methods, operates via in situ generation of sulfonic acid groups that protonate the aldehyde, enhancing electrophilicity. In contrast, L-proline’s zwitterionic structure stabilizes transition states through hydrogen bonding, lowering activation energy. Polymer-supported catalysts like PVP-TfOH offer the added advantage of facile separation, reducing waste generation.

A comparative analysis of catalysts is presented below:

| Catalyst | Reaction Time | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Na₂S₂O₅ | 6–12 h | 75–93 | 80–100 |

| L-proline | 3 h | 98 | 100 |

| PVP-TfOH | 6 min | 92 | 70 |

| Microwave/Na₂S₂O₅ | 10–15 min | 90–99 | 100 (microwave) |

Spectroscopic Characterization

Structural confirmation of this compound relies on NMR, IR, and mass spectrometry. The ¹H NMR spectrum (DMSO-d₆) exhibits a singlet at δ 12.5 ppm for the NH proton, while aromatic protons resonate as multiplets between δ 7.10–8.20 ppm. The ¹³C NMR spectrum shows characteristic signals at δ 152.9 ppm (C=N) and δ 115.4–138.9 ppm for aromatic carbons. IR spectroscopy confirms the presence of C=N (1623–1626 cm⁻¹) and NH (3436–3442 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 263.12 [M+H]⁺ .

Chemical Reactions Analysis

Acid-Catalyzed Condensation with DMF

A prominent method involves reacting 1,2-phenylenediamine derivatives with N,N-dimethylformamide (DMF) under acidic conditions. For 2-(2,4-dichlorophenyl)-1H-benzimidazole:

-

Reagents : 2,4-dichlorobenzaldehyde (or equivalent aldehyde), 1,2-phenylenediamine, HCl, DMF.

-

Mechanism :

-

Conditions :

BiOCl/FeOCl/SiO₂ Nanocomposites

-

Role : The Lewis acid sites on BiOCl/FeOCl activate aldehydes and imine intermediates, while SiO₂ stabilizes the catalyst .

-

Reaction :

-

2,4-Dichlorobenzaldehyde + 1,2-phenylenediamine → this compound.

-

-

Efficiency :

Nanocrystalline MgO

Comparative Analysis of Methods

| Method | Catalyst/System | Time | Yield | Conditions |

|---|---|---|---|---|

| Acid-DMF Conventional | HCl | 1–2 h | 80–85% | 100°C, reflux |

| Acid-DMF Microwave | HCl + Microwave | 2–5 min | 94–96% | 150°C, 150 W irradiation |

| BiOCl/FeOCl/SiO₂ | Nanocomposite | 15–20 min | 92–95% | 60–80°C, solvent-free |

| MgO Nanoparticles | Nanocrystalline MgO | 30–45 min | 88–92% | 80–100°C, solvent-free |

Substituent Effects

-

The electron-withdrawing 2,4-dichlorophenyl group slows condensation kinetics compared to electron-donating substituents but enhances product stability .

-

Microwave irradiation mitigates steric hindrance from the dichlorophenyl group, accelerating cyclization .

Solvent and Temperature

-

Solvent-free systems (e.g., MgO or nanocomposite catalysis) minimize side reactions and improve atom economy .

-

Microwave heating reduces energy input by 60–70% compared to conventional methods .

Functionalization and Derivatives

This compound serves as a precursor for:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form 1-alkyl derivatives .

-

Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via the imidazole nitrogen, forming antimicrobial complexes .

Stability and Reactivity

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives, including 2-(2,4-dichlorophenyl)-1H-benzimidazole, exhibit notable antimicrobial properties. Research indicates that compounds with similar structures have shown efficacy against various bacterial and fungal strains. For instance:

- Antibacterial Properties : Compounds derived from benzimidazole have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values that suggest significant antibacterial activity. For example, certain derivatives exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus and Streptococcus faecalis .

- Antifungal Properties : The antifungal activity of benzimidazole derivatives has also been documented, with moderate effectiveness against Candida albicans and Aspergillus niger, indicating their potential use in treating fungal infections .

Antiviral Activity

Benzimidazole derivatives have been explored for their antiviral properties. Several studies have reported their effectiveness against various viruses:

- Herpes Simplex Virus : Certain benzimidazole derivatives demonstrated significant inhibition of Herpes Simplex Virus-induced cytopathic effects, with IC50 values significantly lower than standard antiviral agents .

- Enteroviruses : A series of benzimidazole derivatives were synthesized, showing potent inhibition against enteroviruses with IC50 values in the low microgram range .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies:

- Cell Proliferation Inhibition : Research indicates that certain benzimidazole derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231. The antiproliferative activity was linked to structural modifications that enhance lipophilicity and membrane penetration .

- Mechanistic Insights : Molecular docking studies have provided insights into the interaction mechanisms of these compounds with cancer cell targets, suggesting pathways for further development .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, benzimidazole derivatives have shown promising anti-inflammatory effects:

- Cyclooxygenase Inhibition : Some studies reported that specific benzimidazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response .

- Analgesic Effects : Compounds derived from benzimidazole have been evaluated for analgesic activity in animal models, demonstrating efficacy comparable to standard analgesics like diclofenac .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of o-phenylenediamine with 2,4-dichlorobenzaldehyde under reflux conditions. Various synthetic strategies have been developed to enhance yield and reduce reaction times, utilizing catalysts such as nanocrystalline magnesium oxide .

Table 1: Summary of Biological Activities

Case Study Example

A recent study synthesized a series of benzimidazole derivatives to evaluate their antimicrobial properties against various pathogens. The results indicated that specific structural modifications significantly enhanced antibacterial efficacy compared to standard treatments like amikacin and chloramphenicol. This highlights the importance of chemical structure in determining biological activity .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Key Physicochemical Properties:

- Molecular formula : C₁₃H₈Cl₂N₂

- Melting point : 217–219°C (matches literature values) .

- Spectroscopic data :

This compound has been investigated for diverse biological activities, including enzyme inhibition (e.g., acetylcholinesterase, α-glucosidase) and antimicrobial properties, driven by the electron-withdrawing effects of chlorine atoms, which enhance binding to biological targets .

Comparison with Structural Analogues

Key Observations :

- Enzyme Inhibition : The dichlorophenyl derivative exhibits potent α-glucosidase inhibition (IC₅₀ = 3.23 μM), outperforming acarbose (IC₅₀ = 378.2 μM) . In contrast, hydroxyl-substituted analogues show stronger cholinesterase inhibition, likely due to hydrogen-bonding interactions with the enzyme active site .

- Antimicrobial Activity : Dichlorophenyl derivatives generally exhibit broader antimicrobial spectra compared to hydroxylated analogues. For example, compound 14 (1-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-1H-benzimidazole) demonstrates efficacy against Gram-positive bacteria and fungi, attributed to enhanced lipophilicity from chlorine atoms .

Key Observations :

Structural and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups :

- Steric Effects :

- 2,4-Dichloro substitution minimizes steric hindrance compared to 2,6-dichloro analogues, allowing better target engagement .

Biological Activity

2-(2,4-Dichlorophenyl)-1H-benzimidazole (2-(2,4-DCP)-BIM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound by examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

2-(2,4-DCP)-BIM is a heterocyclic compound characterized by a benzimidazole core substituted with a dichlorophenyl group. Its molecular formula is C₁₃H₈Cl₂N₂. The synthesis typically involves the condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde under reflux conditions in a suitable solvent such as ethanol. This reaction forms the benzimidazole ring through the interaction of amine and aldehyde functional groups .

The biological activity of 2-(2,4-DCP)-BIM can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that 2-(2,4-DCP)-BIM exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these activities have been reported at approximately 8 μg/mL against Staphylococcus aureus and 64 μg/mL against Candida albicans .

- Anticancer Properties : The compound has shown potential in targeting specific cancer cell signaling pathways, exhibiting antiproliferative effects in various cancer cell lines. For instance, it demonstrated significant activity against the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective inhibition of cell growth .

- Enzyme Inhibition : Preliminary studies suggest that 2-(2,4-DCP)-BIM may inhibit certain kinases involved in various biological processes. This inhibition could lead to therapeutic applications in diseases associated with dysregulated enzyme activity .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including 2-(2,4-DCP)-BIM. The results indicated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values were compared with standard antibiotics, demonstrating superior effectiveness against resistant strains .

| Pathogen | MIC (μg/mL) | Standard (MIC) |

|---|---|---|

| Staphylococcus aureus | 8 | Amikacin (16) |

| Streptococcus faecalis | 4 | Amikacin (8) |

| Candida albicans | 64 | Griseofulvin (500) |

Anticancer Activity

In vivo studies have shown that 2-(2,4-DCP)-BIM significantly suppresses tumor growth in animal models. Flow cytometry analyses indicated that this compound accelerates apoptosis in cancer cells, suggesting its potential as a therapeutic agent for cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives highlights how modifications to the core structure influence biological activity. For instance:

- Substituents on the Phenyl Ring : The presence of chlorine atoms enhances the lipophilicity and bioactivity of the compound.

- Positioning of Functional Groups : Variations in the positioning of substituents can lead to different pharmacological profiles.

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1H-benzimidazole | Core structure similar | Basic form without substitutions |

| 5-Methyl-2-(phenyl)-1H-benzimidazole | Contains a methyl group | Exhibits different biological activities |

| 2-(3-Nitrophenyl)-1H-benzimidazole | Different nitro substitution | Potentially different interaction profiles |

Q & A

Q. What are the efficient synthetic routes for 2-(2,4-dichlorophenyl)-1H-benzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : Two prominent methods include: (i) Iron-catalyzed aerobic oxidative synthesis using o-phenylenediamine and arylmethylamines under solvent-free conditions, achieving yields up to 92% . (ii) Oxidative coupling of o-phenylenediamine with substituted benzaldehydes in ethanol under reflux, with glacial acetic acid as a catalyst . Reaction conditions such as solvent choice (e.g., ethanol vs. solvent-free systems), catalyst type (e.g., FeCl₃), and reaction time (4–12 hours) critically impact yield and purity. For example, solvent-free methods reduce purification steps and improve atom economy .

Q. How is NMR spectroscopy utilized in characterizing the structure of this compound?

- Methodological Answer : ¹H NMR (500 MHz, DMSO-d₆) reveals key structural features:

- A singlet at δ 12.76–12.78 ppm for the NH proton .

- Doublets at δ 7.91–7.93 ppm (J = 8.4 Hz) and δ 7.83 ppm (J = 2.1 Hz) for the 2,4-dichlorophenyl group.

- Multiplet signals between δ 7.54–7.69 ppm for benzimidazole aromatic protons .

Integration and coupling constants confirm substitution patterns and purity. Mass spectrometry (MS) corroborates molecular weight ([M+H]⁺ = 263) .

Q. What methodologies are employed to assess the antifungal activity of this compound derivatives?

- Methodological Answer : Standard protocols include: (i) In vitro agar diffusion assays against fungal strains (e.g., Candida albicans), measuring inhibition zones . (ii) Minimum inhibitory concentration (MIC) determination via broth microdilution, with IC₅₀ values calculated using dose-response curves . Structural analogs with electron-withdrawing groups (e.g., Cl) exhibit enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can researchers optimize iron-catalyzed aerobic oxidative synthesis for higher yields and scalability?

- Methodological Answer : Key optimization strategies include: (i) Screening iron catalysts (e.g., Fe(NO₃)₃ vs. FeCl₃) to enhance turnover frequency . (ii) Adjusting oxygen flow rates to balance oxidation efficiency and side reactions (e.g., over-oxidation to quinoxalines) . (iii) Scaling reactions under continuous-flow conditions to improve heat and mass transfer, critical for industrial translation .

Q. What strategies resolve discrepancies in melting point and spectral data across different studies?

- Methodological Answer : Discrepancies in reported melting points (e.g., 217–219°C vs. 218–220°C ) may arise from: (i) Polymorphism: Recrystallization solvents (e.g., DMSO vs. ethanol) can yield different crystalline forms . (ii) Purity: Impurities from incomplete purification (e.g., residual solvents) lower observed melting points. Cross-validation using differential scanning calorimetry (DSC) and powder XRD can resolve such inconsistencies .

Q. What are the environmental degradation pathways of this compound, and how are they studied?

- Methodological Answer : Degradation studies use: (i) Photolysis: UV irradiation in aqueous solutions to identify chloro-substituted byproducts via LC-MS . (ii) Biodegradation: Soil microcosm experiments with GC-MS to track metabolite formation (e.g., hydroxylated intermediates) . Hydrolysis resistance due to the benzimidazole core suggests environmental persistence, necessitating advanced oxidation processes (AOPs) for remediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.